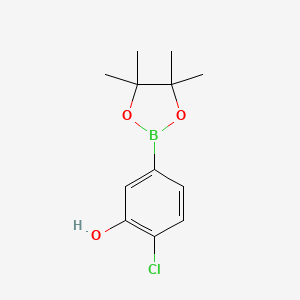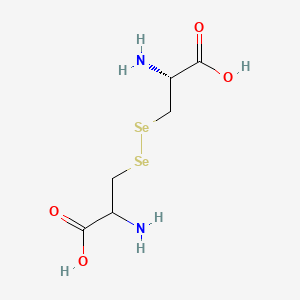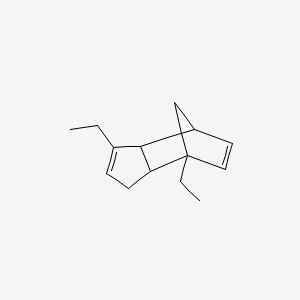
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is a complex organic compound with the molecular formula C14H20 This compound is part of the indene family, characterized by its unique bicyclic structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene typically involves the dimerization of cyclopentadiene derivatives. One common method is the reaction of diethylcyclopentadiene with a suitable catalyst under controlled temperature and pressure conditions . The reaction conditions often include:
Temperature: 50-100°C
Pressure: 1-5 atm
Catalysts: Transition metal catalysts such as palladium or platinum
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Feedstock Preparation: Purification of cyclopentadiene derivatives
Reaction: Continuous flow reactors with precise control over temperature and pressure
Purification: Distillation and crystallization to obtain the pure compound
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide
Reduction: Employing reducing agents such as lithium aluminum hydride
Substitution: Halogenation using chlorine or bromine under UV light
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures
Substitution: Chlorine gas in the presence of UV light
Major Products Formed
Oxidation: Formation of diethylindene dione
Reduction: Formation of diethylindene
Substitution: Formation of halogenated derivatives like diethylindene chloride
Applications De Recherche Scientifique
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is used in various scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules
Biology: Studying its effects on biological systems and potential as a bioactive compound
Medicine: Investigating its potential therapeutic properties and drug development
Industry: Used in the production of polymers and advanced materials
Mécanisme D'action
The mechanism of action of 3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene involves its interaction with specific molecular targets. It can act as a ligand, binding to metal centers in catalytic processes. The pathways involved include:
Ligand Binding: Interaction with transition metals to form coordination complexes
Catalytic Activity: Facilitating various chemical reactions through its unique structure
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3a,4,7,7a-Tetrahydro-4,7-methano-1H-indene
- Diethylcyclopentadiene
- Methylcyclopentadiene dimer
Uniqueness
3,7-Diethyl-3a,4,7,7a-tetrahydro-1H-4,7-methanoindene is unique due to its specific ethyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. This makes it particularly valuable in specialized applications where these properties are advantageous.
Propriétés
IUPAC Name |
3,7-diethyltricyclo[5.2.1.02,6]deca-3,8-diene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-3-10-5-6-12-13(10)11-7-8-14(12,4-2)9-11/h5,7-8,11-13H,3-4,6,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAOSJMJFXMDTEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CCC2C1C3CC2(C=C3)CC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
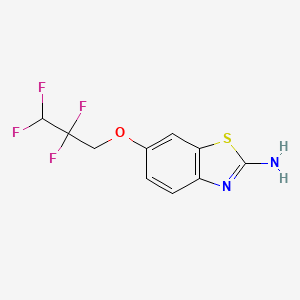
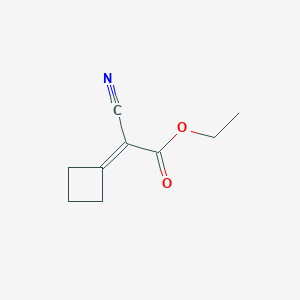
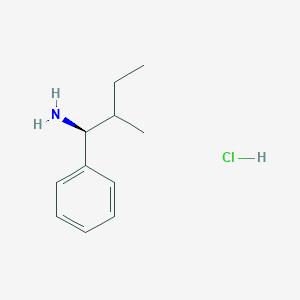
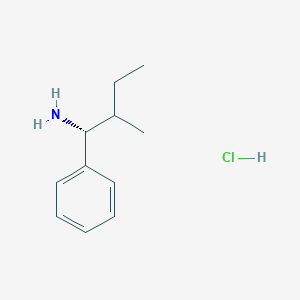
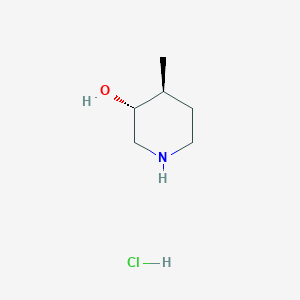

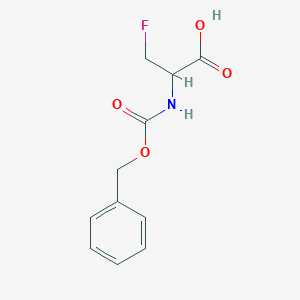
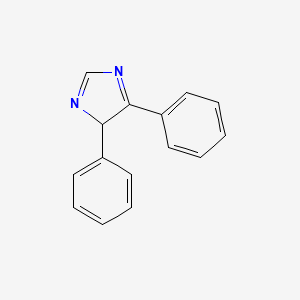
![ethyl 6-oxo-1,2-dihydropyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B8021462.png)
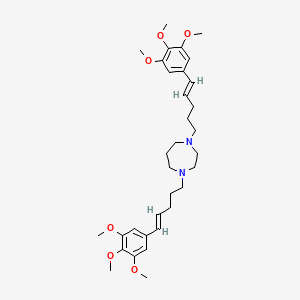
![azanium;(2R,4S)-2-[2-[(1R,2R,6S,8R,8aS)-8-(2,2-dimethylbutanoyloxy)-2,6-dimethyl-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]ethyl]-6-oxooxan-4-olate](/img/structure/B8021472.png)
